Ala-Ala-Ala

Vue d'ensemble

Description

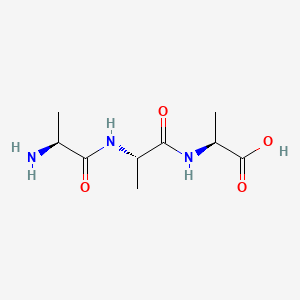

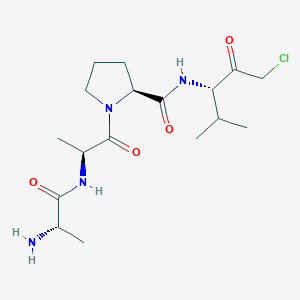

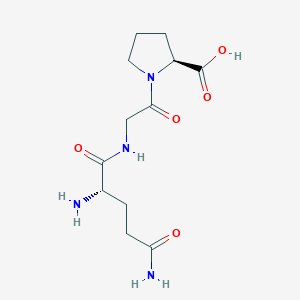

. This compound is a simple peptide that serves as a model for studying the properties and behaviors of small peptides. It has the molecular formula C9H17N3O4 and a molecular weight of 231.25 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Ala-Ala typically involves the stepwise coupling of L-alanine residues. One common method is the use of solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid resin support. The process involves the following steps:

Attachment of the first L-alanine: to the resin.

Deprotection: of the amino group of the attached L-alanine.

Coupling: of the second L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Repetition: of the deprotection and coupling steps for the third L-alanine.

Cleavage: of the tripeptide from the resin and final deprotection.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis involves similar steps but is performed in a liquid medium rather than on a solid support. This method can be more suitable for large-scale production due to its scalability and ease of purification .

Analyse Des Réactions Chimiques

Types of Reactions

Ala-Ala-Ala can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield individual L-alanine units.

Oxidation and Reduction: The amino and carboxyl groups can participate in oxidation and reduction reactions, although these are less common for simple peptides.

Substitution: The amino groups can be modified through substitution reactions with various reagents.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Coupling Reagents: DCC, DIC, or other carbodiimides are commonly used for peptide bond formation.

Major Products

Hydrolysis: Yields L-alanine.

Substitution: Can yield modified peptides with functional groups attached to the amino or carboxyl groups.

Applications De Recherche Scientifique

Ala-Ala-Ala is used in various scientific research applications, including:

Chemistry: As a model compound for studying peptide synthesis, structure, and reactivity.

Biology: To investigate the behavior of small peptides in biological systems and their interactions with enzymes and receptors.

Medicine: As a model for understanding the pharmacokinetics and dynamics of peptide-based drugs.

Industry: In the development of peptide-based materials and as a standard for analytical techniques.

Mécanisme D'action

The mechanism of action of Ala-Ala-Ala involves its interactions with biological molecules through its peptide bonds and functional groups. It can act as a substrate for peptidases and proteases, which cleave the peptide bonds to release L-alanine. The compound can also interact with receptors and enzymes, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ala-Ala: A dipeptide composed of two L-alanine units.

Ala-Ala-Ala-Ala: A tetrapeptide composed of four L-alanine units.

Uniqueness

This compound is unique due to its simplicity and the presence of three identical L-alanine units, making it an ideal model for studying the properties of small peptides. Its structure allows for easy synthesis and modification, providing valuable insights into peptide chemistry and biology .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXHQQCXAJARLQ-ZLUOBGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318524 | |

| Record name | Trialanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5874-90-8 | |

| Record name | Trialanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5874-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanyl-alanyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005874908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trialanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanyl-N-L-alanyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ala-Ala-Ala?

A1: this compound, or Alanyl-Alanyl-Alanine, has a molecular formula of C9H17N3O4 and a molecular weight of 231.26 g/mol.

Q2: How does the structure of this compound influence its interaction with enzymes like elastase?

A2: While this compound can be cleaved by certain enzymes, it is not an ideal substrate for elastase. Research indicates that elastase exhibits greater activity towards substrates with a valine residue in the P1 position, as seen with the substrate pGlu-Pro-Val-pNA []. This suggests that the presence of valine better satisfies the specificity requirements of elastase compared to alanine.

Q3: Can this compound induce secondary structural changes in peptides when incorporated into their sequence?

A3: Yes, studies have shown that incorporating this compound into peptide sequences can induce secondary structure formation. For instance, a study demonstrated that an Ac-Ala-Ala-Ala-NH2 tripeptide folded into a β-turn structure upon hydrophobic encapsulation by a self-assembled porphyrin cage [, ]. This highlights the role of specific environments and interactions in influencing peptide conformation.

Q4: Does the presence of anionic lipids impact the interaction of peptides containing this compound with membranes?

A4: Research suggests that anionic lipids play a crucial role in the membrane insertion of peptides, particularly those with lower hydrophobicity []. A study investigating a series of peptides with varying guest residues (X) revealed that the presence of anionic lipids promoted alpha-helix formation in peptides with less hydrophobic guest residues (X = Ser and Gly) []. This finding implies that electrostatic interactions with anionic lipids can compensate for lower intrinsic hydrophobicity, facilitating membrane insertion.

Q5: How does this compound act as a substrate for deblocking aminopeptidases (DAPs)?

A5: Deblocking aminopeptidases (DAPs) are exoproteases that cleave N-terminal amino acids from blocked peptides. A study on TkDAP1 from Thermococcus kodakarensis KOD1 showed that it efficiently hydrolyzed Ac-Ala-Ala-Ala, demonstrating the enzyme's ability to remove N-terminal acetylated alanine residues []. This suggests that this compound can be utilized to investigate the activity and specificity of DAPs, potentially leading to a better understanding of their roles in various biological processes.

Q6: Are there differences in how various DAPs process this compound?

A6: Yes, research indicates variations in substrate specificity among different DAPs. While TkDAP1 exhibited higher activity on Ac-Ala-Ala-Ala, TkDAP2 displayed a preference for unblocked substrates like this compound-pNA []. This emphasizes the diversity within the DAP family and highlights the importance of selecting appropriate substrates for studying specific DAPs.

Q7: Can this compound be used to study the substrate specificity of other proteases?

A7: Yes, this compound and its derivatives can serve as valuable tools in characterizing the substrate specificity of various proteases. For instance, in a study examining the substrate specificity of a zinc metalloendopeptidase from dog pancreatic membranes, Suc-Ala-Ala-Ala-AMC was successfully used as a substrate, with hydrolysis occurring between alanine and 7-amino-4-methylcoumarin (AMC) []. This finding, alongside the observation that thermolysin did not hydrolyze this substrate, highlights the usefulness of this compound based substrates for differentiating enzyme specificities.

Q8: How do structural modifications to peptides containing this compound affect their interaction with enzymes?

A8: Studies have demonstrated the impact of structural modifications on peptide-enzyme interactions. For example, introducing an aspartic acid residue near the N-terminus of this compound significantly enhances the stability of copper(II) complexes by enabling chelation through the β-carboxylate group []. This highlights the importance of specific amino acid residues and their positioning in influencing metal binding and overall peptide-enzyme interactions.

Q9: What analytical techniques are employed to study the interactions and properties of this compound?

A9: A variety of techniques are used to analyze this compound and its derivatives. Spectroscopic methods like circular dichroism (CD) spectroscopy are widely employed to determine peptide conformation and assess changes upon interaction with other molecules [, , ]. Additionally, mass spectrometry techniques, including electrospray ionization multistage mass spectrometry (ESI-MSn) and fast atom bombardment (FAB) mass spectrometry, are used for structural characterization, identification of modifications, and analysis of fragmentation patterns [, , ].

Q10: How is microdialysis coupled with LC-ESI-MS used to study enzyme activity with substrates like this compound derivatives?

A10: Researchers utilize microdialysis coupled with liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) to investigate enzyme activity in situ [, ]. In a study using porcine pancreatic elastase as a model, a microdialysis probe delivered substrates, including N -Succinyl-Ala-Ala-Ala- p -nitroanilide, to an elastase-containing solution [, ]. The resulting products and remaining substrates were collected and analyzed offline by LC-ESI-MS, enabling real-time monitoring of enzymatic activity and determination of kinetic parameters.

Q11: How is molecular dynamics (MD) simulation used to study this compound containing peptides?

A11: MD simulations have proven valuable for exploring the conformational space of peptides containing this compound []. A study utilizing MD simulations in the solution phase revealed that a PCU cage peptide with the sequence Ac-Ala-Ala-Ala-Cage-Ala-Ala-Ala-NHMe predominantly adopted type I–III β-turns and their mirror conformations, along with a U-shaped backbone exhibiting alpha-helical characteristics []. These simulations provide insights into the dynamic behavior and conformational preferences of such peptides in aqueous environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)

![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)

![N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine](/img/structure/B1336841.png)